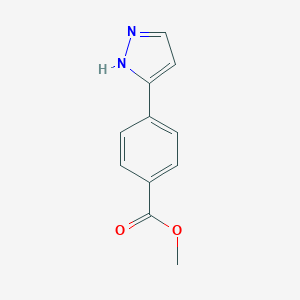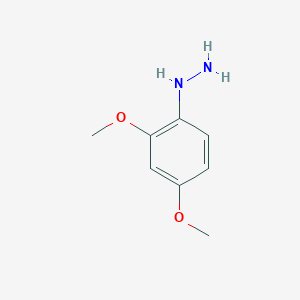![molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1](/img/structure/B64034.png)
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, involves several key steps. One method involves the condensation of 2-methylsulfanyl-4-hydroxy-6-aminopyrimidine with 2-chloro-4-acetoxybutanal, leading to derivatives that are then further modified to achieve the desired substitution at the 7 position with a phenylsulfonyl group (Williams, D. M., Loakes, D., & Brown, D. M., 1998).
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system combining a pyrrole and a pyrimidine ring. This core structure provides a rigid framework that influences the compound's chemical reactivity and physical properties. Studies utilizing X-ray crystallography have revealed detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Shah, R. D., Jotani, M., & Jasinski, J., 2010).
Chemical Reactions and Properties
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions, including nucleophilic substitution, due to the presence of the chloro and phenylsulfonyl functional groups. These reactions are pivotal for further derivatization of the compound, enabling the synthesis of a wide array of pyrrolopyrimidine derivatives with potential biological activities. The sulfonyl group, in particular, plays a significant role in modulating the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for synthetic applications (Brown, D. J., & Ford, P. W., 1967).
Applications De Recherche Scientifique
Antimicrobial Activity:
- Synthesized compounds based on 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, derived from a similar structure to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, showed significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011)(Mittal, Sarode, & Vidyasagar, 2011).
Antiviral Activity:
- A study synthesized and evaluated the antiviral activities of several pyrrolo[2,3-d]pyrimidine derivatives, including compounds related to 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988)(Saxena et al., 1988).
Synthesis of Tricyclic Purine Analogues:
- Research focused on synthesizing tricyclic purine analogues using pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the chemistry directed towards this synthesis (Williams & Brown, 1995)(Williams & Brown, 1995).
Dihydrofolate Reductase Inhibitors:
- Novel nonclassical pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductase, offering insights into their potential as antitumor agents (Gangjee, Jain, & Queener, 2005)(Gangjee, Jain, & Queener, 2005).
Crystal Structure Studies:
- Structural analysis of compounds like 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine was conducted, providing valuable information about the molecular conformation and intermolecular interactions (Seela, Peng, Eickmeier, & Reuter, 2006)(Seela, Peng, Eickmeier, & Reuter, 2006).
Synthesis of Triarylpyrrolopyrimidines:
- A study outlined the microwave-promoted cross-coupling reactions used to prepare new pyrrolo[2,3-d]pyrimidines with aryl groups at multiple positions, demonstrating a novel synthesis approach (Prieur, Pujol, & Guillaumet, 2015)(Prieur, Pujol, & Guillaumet, 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, playing a significant role in controlling cell growth and division . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound exerts its cytotoxic activities by inhibiting the enzymatic activity of CDK2/cyclin A2 .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 99 nM . It also shows moderate activity against HepG-2 . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .
Propriétés
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMGRLPNPQCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449373 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
186519-89-1 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

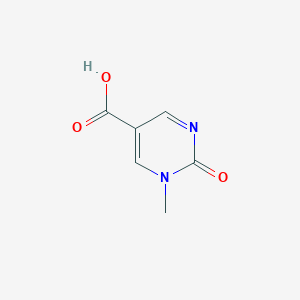

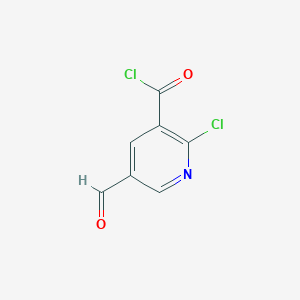



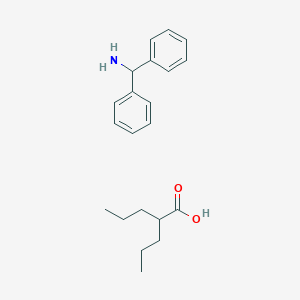
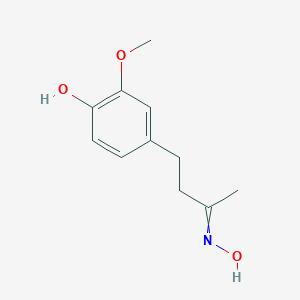
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
